molecular formula C20H19N5O3S B10918477 (2Z)-2-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide

(2Z)-2-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide

Cat. No.: B10918477
M. Wt: 409.5 g/mol
InChI Key: TXTIOODFLBVBJD-ZSOIEALJSA-N
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Description

(2Z)-2-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and a benzoxadiazocine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide involves multiple steps, including the formation of the pyrazole ring, the thiazole ring, and the benzoxadiazocine ring system. The reaction conditions typically involve the use of various reagents and catalysts to facilitate the formation of these rings.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in various biological processes. The exact mechanism of action would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z)-2-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide include other pyrazole, thiazole, and benzoxadiazocine derivatives. These compounds may share similar structural features and chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of ring systems and functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H19N5O3S

Molecular Weight

409.5 g/mol

IUPAC Name

(13Z)-13-[(1-ethylpyrazol-4-yl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxamide

InChI

InChI=1S/C20H19N5O3S/c1-3-24-10-11(9-22-24)8-14-18(27)25-16-12-6-4-5-7-13(12)28-20(2,15(16)17(21)26)23-19(25)29-14/h4-10,15-16H,3H2,1-2H3,(H2,21,26)/b14-8-

InChI Key

TXTIOODFLBVBJD-ZSOIEALJSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C\2/C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)N

Canonical SMILES

CCN1C=C(C=N1)C=C2C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)N

Origin of Product

United States

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